REACTION_CXSMILES
|
[F:1][C:2]1[N:11]=[CH:10][C:9]2[C:8](=O)[NH:7][CH:6]=[N:5][C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:8]1[C:9]2[CH:10]=[N:11][C:2]([F:1])=[CH:3][C:4]=2[N:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=2N=CNC(C2C=N1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
diluted with CH2cl2 (100 mL), saturated aqueous Na2CO3 (40 mL) and ice
|
Type
|
STIRRING
|
Details
|
stirred at 20° C. for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The CH2Cl2 extract
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion further extracted with CH2Cl2 (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried (Na2SO.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=C(N=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |